4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide
Description
This compound is a benzamide derivative featuring a pyrrolidine-1-sulfonyl substituent and a complex polycyclic 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaenyl moiety. Synthetic routes for analogous compounds often involve condensation reactions with hydrazides or diketones, as seen in the synthesis of related pyrrole- and sulfonamide-containing derivatives (e.g., compound 19 in ) .
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c31-24(17-11-13-18(14-12-17)34(32,33)29-15-5-6-16-29)28-25-27-20-8-2-1-7-19(20)23-26-21-9-3-4-10-22(21)30(23)25/h1-4,7-14H,5-6,15-16H2,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYJGKLCWEJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide typically involves multiple steps:
Formation of the pyrrolidine sulfonyl group: This can be achieved by reacting pyrrolidine with sulfonyl chloride under basic conditions.
Construction of the triazatetracyclo heptadeca framework: This complex structure can be synthesized through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the desired rings.
Coupling of the two moieties: The final step involves coupling the pyrrolidine sulfonyl group with the triazatetracyclo heptadeca framework, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Medicine
Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Similarity and Key Functional Groups
The compound shares structural motifs with two classes of molecules:
- Sulfonamide-pyrrolidine hybrids: Analogous to compound 19 (4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]propanamide}), which also contains a sulfonamide-linked pyrrole moiety. Key differences include the absence of the triazatetracyclo core in 19 and variations in substitution patterns (e.g., methyl groups on the pyrrole ring in 19 vs. unsubstituted pyrrolidine in the target compound) .
- Polycyclic amines: The triazatetracyclo system resembles spirocyclic or fused polycyclic amines synthesized via reactions involving oxa-spiro intermediates (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), though the latter lack sulfonamide functionality .
Physicochemical Properties
However, studies on quaternary ammonium compounds (e.g., BAC-C12) demonstrate that methods like spectrofluorometry and tensiometry yield consistent CMC values (~0.4–8.3 mM), suggesting analogous techniques could characterize the target’s aggregation behavior .
Binding Affinity and Docking Studies
Key binding motifs include:
- Hydrophobic enclosure : The triazatetracyclo system may engage in lipophilic interactions similar to spirocyclic compounds.
- Hydrogen bonding : The sulfonamide and benzamide groups could form neutral-neutral hydrogen bonds in enclosed environments, enhancing affinity .
Virtual Screening and Similarity Metrics
Compound similarity comparisons rely on methods like Tanimoto coefficients or 3D shape-based alignment. Structural analogs with >70% 2D similarity (e.g., compound 19 ) may exhibit overlapping bioactivity, but divergent 3D conformations (due to the triazatetracyclo core) could lead to distinct target selectivity .
Research Implications and Limitations
- Synthesis Challenges : The triazatetracyclo system likely requires multi-step synthesis under controlled conditions, contrasting with the straightforward reflux methods used for simpler pyrrolidine derivatives .
- Data Gaps : Experimental data on the target compound’s CMC, pharmacokinetics, and toxicity are absent in the provided evidence, necessitating further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
